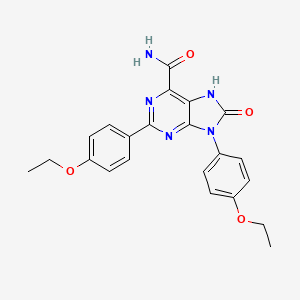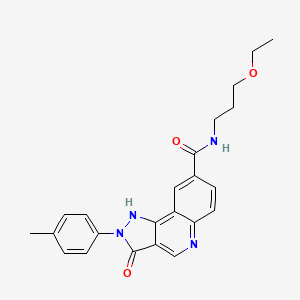![molecular formula C17H11ClF3N3O3 B2437172 2-{[3-cloro-5-(trifluorometil)-2-piridinil]amino}-1-oxo-1,2-dihidro-4-isoquinolinocarboxilato de metilo CAS No. 339106-16-0](/img/structure/B2437172.png)
2-{[3-cloro-5-(trifluorometil)-2-piridinil]amino}-1-oxo-1,2-dihidro-4-isoquinolinocarboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is a chemical compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves several steps. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate” is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trifluoromethylpyridines are complex and involve several steps. For example, the synthesis of 2,3,5-DCTF from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine involves chlorination under liquid-phase conditions followed by vapor–phase fluorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of these compounds .
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
El 2-amino-5-cloro-3-yodobenzoato de metilo ha atraído la atención en la química medicinal debido a sus características estructurales. Los investigadores exploran su potencial como un andamio para el diseño de nuevos fármacos. Las áreas clave incluyen:
- Agentes Anticancerígenos: La estructura heterocíclica del compuesto y los sustituyentes de halógeno pueden contribuir a la actividad anticancerígena. Los científicos investigan derivados por sus efectos citotóxicos contra las células tumorales .
Separación Quiral y Reconocimiento de Enantiómeros
Los selectores quirales juegan un papel crucial en la separación de enantiómeros. Aunque los polisacáridos inmovilizados son comunes, explorar alternativas como el 2-amino-5-cloro-3-yodobenzoato de metilo podría conducir a una mejor selectividad .
Agroquímicos y Plaguicidas
Las trifluorometilpiridinas, incluido este compuesto, se han investigado por sus propiedades plaguicidas. Los investigadores estudian su efectividad contra las plagas y exploran rutas sintéticas para la producción escalable .
Síntesis de Cumarina
El 2-amino-5-cloro-3-yodobenzoato de metilo puede servir como precursor en la síntesis de cumarina. Al acoplarlo con reactivos apropiados, los químicos pueden acceder a diversos derivados de cumarina con posibles actividades biológicas .
Acoplamiento Cruzado de Suzuki–Miyaura
La funcionalidad de yoduro de arilo del compuesto lo hace adecuado para las reacciones de Suzuki–Miyaura. Estos acoplamientos cruzados catalizados por paladio permiten la construcción eficiente de enlaces carbono-carbono. Los investigadores utilizan este método para sintetizar moléculas complejas .
Mecanismo De Acción
The mechanism of action of trifluoromethylpyridines and their derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These compounds have found applications in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired ISO common names .
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .
Propiedades
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O3/c1-27-16(26)12-8-24(15(25)11-5-3-2-4-10(11)12)23-14-13(18)6-9(7-22-14)17(19,20)21/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRBUJJFSPMRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)




![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)
![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)
![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)





